molecular formula C13H11NO3 B15278236 3'-Amino-4'-hydroxybiphenyl-4-carboxylic acid

3'-Amino-4'-hydroxybiphenyl-4-carboxylic acid

Cat. No.: B15278236
M. Wt: 229.23 g/mol
InChI Key: AQAAIAVQBWPUCG-UHFFFAOYSA-N
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Description

3’-Amino-4’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with a complex structure that includes both amino and hydroxy functional groups attached to a biphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Amino-4’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid typically involves a multi-step process. One common method includes the Suzuki coupling reaction between 2-benzyloxy-1-bromine-3-nitrobenzene and 3-carboxyphenylboronic acid, followed by hydrogenation and debenzylation under the catalysis of palladium on carbon (Pd/C) . This method is advantageous due to the availability of raw materials, low toxicity, and high yield.

Industrial Production Methods

For industrial production, the process is scaled up to ensure high yield and cost-effectiveness. The preparation method involves similar steps but optimized for large-scale operations. The use of environmentally friendly catalysts and solvents is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3’-Amino-4’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the amino and hydroxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3’-Amino-4’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Amino-4’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-hydroxybenzoic acid
  • 4-Hydroxy-3-aminobenzoic acid
  • 3’-Amino-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid

Uniqueness

Compared to similar compounds, 3’-Amino-4’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid has a unique biphenyl structure that provides distinct chemical properties. This structure enhances its stability and reactivity, making it more suitable for specific applications in research and industry .

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

4-(3-amino-4-hydroxyphenyl)benzoic acid

InChI

InChI=1S/C13H11NO3/c14-11-7-10(5-6-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7,15H,14H2,(H,16,17)

InChI Key

AQAAIAVQBWPUCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)N)C(=O)O

Origin of Product

United States

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